

delta-tocotrienol chemical structure and properties

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Compound of Interest

Compound Name: *delta-Tocotrienol*

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Delta-Tocotrienol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physicochemical Properties

Delta-tocotrienol is a member of the vitamin E family, distinguished from tocopherols by the presence of three double bonds in its farnesyl isoprenoid side chain. This structural feature is believed to contribute to its unique biological activities.^{[1][2]} It is a naturally occurring compound found in sources such as palm oil and rice bran.^[1]

Chemical Structure

The chemical structure of **delta-tocotrienol** is characterized by a chromanol ring with a hydroxyl group, which is the primary site of its antioxidant activity, and an unsaturated isoprenoid tail. It is specifically a chroman-6-ol substituted by methyl groups at positions 2 and 8 and a farnesyl chain at position 2.^{[2][3]}

Table 1: Chemical Identifiers for **Delta-Tocotrienol**

Identifier	Value	Source(s)
IUPAC Name	(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol	[2]
CAS Number	25612-59-3	[4][5]
Molecular Formula	C ₂₇ H ₄₀ O ₂	[4][5]
Molecular Weight	396.6 g/mol	[2][4]
Canonical SMILES	CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C)O	
InChI	InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1	

Physicochemical Properties

Delta-tocotrienol is a lipophilic molecule, a property that governs its absorption, distribution, and cellular uptake. It is often described as a pale-yellow oil at room temperature.

Table 2: Physicochemical Properties of **Delta-Tocotrienol**

Property	Value	Source(s)
Physical State	Oil / Liquid	[5]
Solubility	Water: Practically insoluble Organic Solvents: Soluble in ethanol, DMSO, DMF	[4]
UV Maximum Absorption (λ_{max})	298 nm (in ethanol)	[4]

Biological Activities and Signaling Pathways

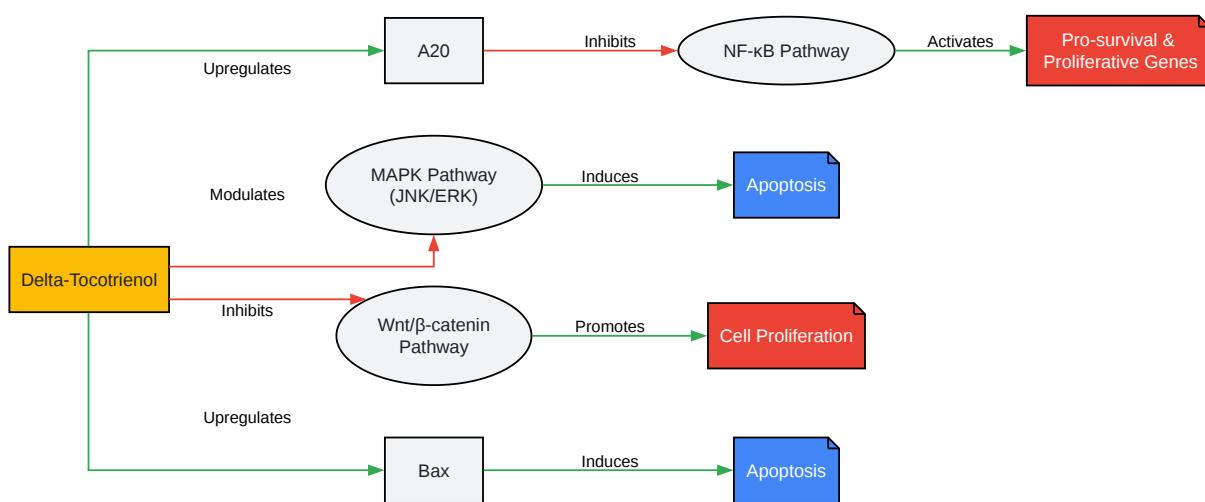
Delta-tocotrienol exhibits a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. These effects are mediated through the modulation of various signaling pathways.

Anticancer Activity

Delta-tocotrienol has demonstrated potent anticancer effects in various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of proliferation and angiogenesis, and suppression of metastasis.

- **NF-κB Signaling Pathway:** **Delta-tocotrienol** has been shown to suppress the constitutive activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[6][7] This inhibition is associated with the upregulation of the anti-inflammatory protein A20.[6] By inhibiting NF-κB, **delta-tocotrienol** can sensitize cancer cells to chemotherapeutic agents like gemcitabine.[7]
- **MAPK Signaling Pathway:** The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and ERK, is another target of **delta-tocotrienol**. In some cancer cells, it can suppress MAPK signaling, leading to apoptosis.[8] In hepatocellular carcinoma cells, the combination of **delta-tocotrienol** and interferon-alpha was found to enhance anti-tumor effects through the Erk/MAPK signaling pathway.[9]
- **PI3K/Akt Signaling Pathway:** **Delta-tocotrienol** can modulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[10]

- **Wnt/β-catenin Signaling Pathway:** In colon cancer cells, **delta-tocotrienol** has been shown to inhibit the Wnt signaling pathway by downregulating the expression of Wnt-1, β-catenin, c-jun, and cyclin D1, leading to the inhibition of cell proliferation.[11][12]
- **Other Anticancer Mechanisms:** **Delta-tocotrienol** can also induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the cleavage of PARP-1.[13] It also inhibits angiogenesis by targeting Vascular Endothelial Growth Factor Receptor (VEGFR).[2]



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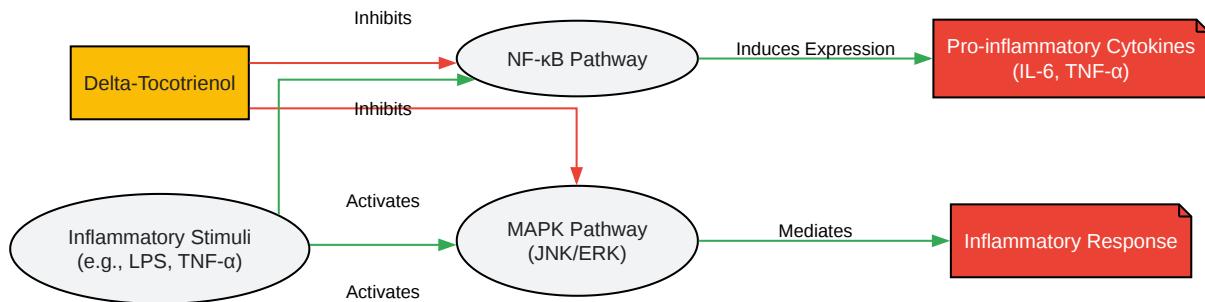
Anticancer signaling pathways of **delta-tocotrienol**.

Anti-inflammatory Activity

Delta-tocotrienol exhibits potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways.

- **NF-κB Signaling Pathway:** Similar to its role in cancer, **delta-tocotrienol** is a potent inhibitor of the NF-κB pathway in inflammatory conditions.[6][14] It can reduce the expression of NF-κB-regulated pro-inflammatory cytokines such as IL-6 and TNF-α.[15][16]

- MAPK Signaling Pathway: In lipopolysaccharide (LPS)-stimulated macrophages, **delta-tocotrienol** has been shown to exert anti-inflammatory effects by modulating the MAPK and PPARs signaling pathways.^[4] It can inhibit the phosphorylation of JNK and ERK1/2.^[17]



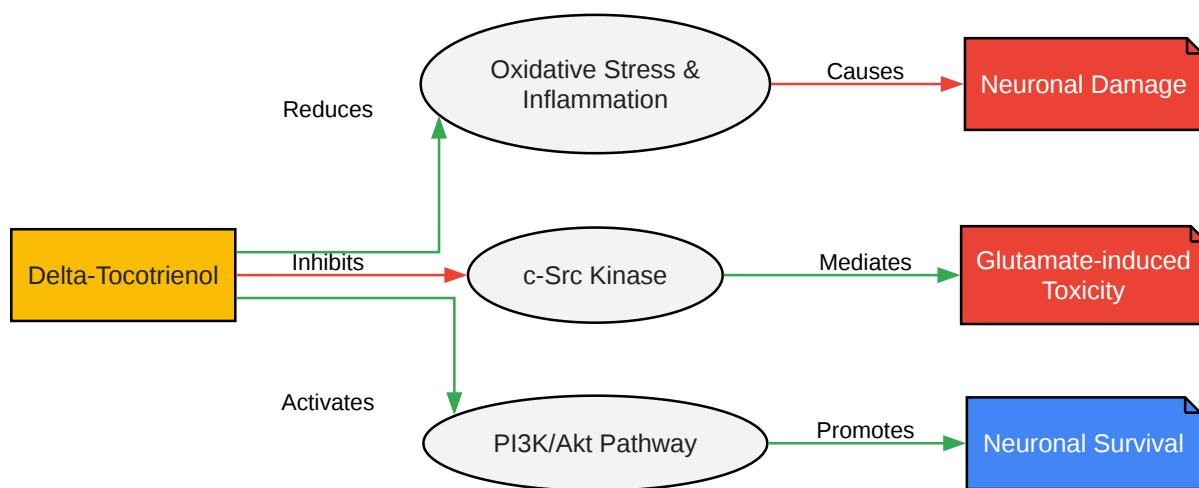
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Anti-inflammatory signaling pathways of **delta-tocotrienol**.

Neuroprotective Activity

Tocotrienols, including the delta isomer, have shown promise as neuroprotective agents. Their ability to penetrate the blood-brain barrier allows them to exert their effects directly within the central nervous system.

- Antioxidant and Anti-inflammatory Mechanisms: The neuroprotective effects of tocotrienols are partly attributed to their potent antioxidant and anti-inflammatory properties, which help to mitigate oxidative stress and inflammation, key contributors to neurodegenerative diseases.^{[18][19]}
- Modulation of c-Src Kinase: Alpha-tocotrienol, a closely related isomer, has been shown to protect neurons from glutamate-induced death by suppressing the early activation of c-Src kinase.^{[18][20]}
- PI3K/Akt Pathway: Tocotrienols can trigger the PI3K/Akt signaling pathway, which is involved in neuronal survival and protection.^[21]



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Neuroprotective signaling pathways of **delta-tocotrienol**.

Experimental Protocols

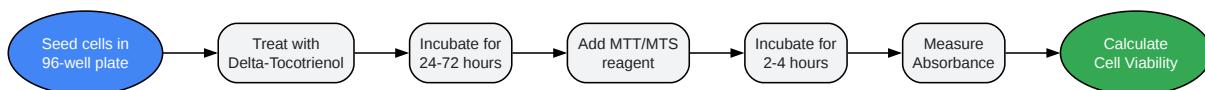
This section outlines common experimental methodologies used to investigate the biological effects of **delta-tocotrienol**.

Cell Viability and Proliferation Assays

These assays are fundamental to assessing the cytotoxic and antiproliferative effects of **delta-tocotrienol** on cancer cells.

- Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or MTS) to formazan, which has a characteristic color that can be quantified spectrophotometrically.
- Protocol Outline:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with various concentrations of **delta-tocotrienol** (and a vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).[\[13\]](#)[\[22\]](#)

- Add the MTT or MTS reagent to each well and incubate for a specified time (typically 2-4 hours).[13][22]
- If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.



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Workflow for MTT/MTS cell viability assay.

Apoptosis Assays

To determine if cell death induced by **delta-tocotrienol** occurs via apoptosis, several methods can be employed.

- Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells, thus identifying late apoptotic or necrotic cells.
- Protocol Outline:
 - Treat cells with **delta-tocotrienol** for the desired time.
 - Harvest the cells and wash them with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and PI to the cell suspension.
 - Incubate in the dark at room temperature.

- Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
- Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
- Protocol Outline:
 - Treat cells with **delta-tocotrienol** and prepare whole-cell lysates.
 - Determine the protein concentration of the lysates.
 - Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies against apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP-1, Bax, and Bcl-2.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Protein Expression Analysis

- Principle and Protocol: The protocol for Western blotting to analyze the expression of signaling proteins (e.g., NF-κB, p-ERK, p-Akt) is similar to that described for apoptosis markers.[\[22\]](#) The key difference is the use of primary antibodies specific to the target proteins of interest.

High-Performance Liquid Chromatography (HPLC) for Quantification

- Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For **delta-tocotrienol**, reverse-phase HPLC with UV or fluorescence detection is commonly used.

- Methodology Outline:
 - Sample Preparation: Extract lipids, including **delta-tocotrienol**, from cells, tissues, or plasma using an appropriate organic solvent system.
 - Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase, often a mixture of solvents like methanol, acetonitrile, and water, to separate the different tocotrienol isomers.
 - Detection: Monitor the column eluent using a UV detector set at approximately 298 nm or a fluorescence detector.
 - Quantification: Determine the concentration of **delta-tocotrienol** in the sample by comparing its peak area to that of a standard curve generated using known concentrations of a purified **delta-tocotrienol** standard.

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